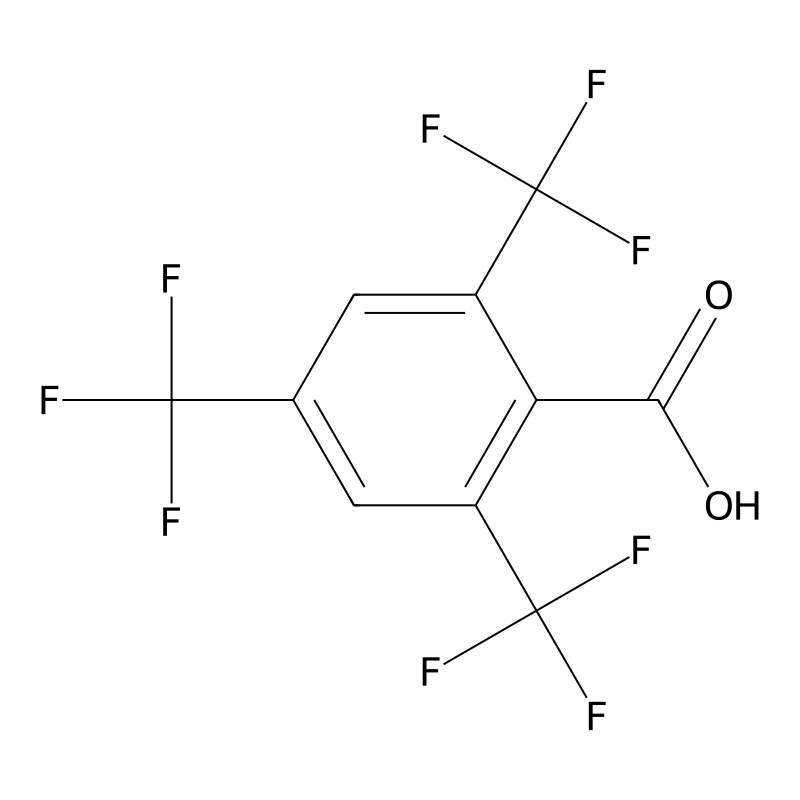

2,4,6-tris(trifluoromethyl)benzoic Acid

Content Navigation

- 1. General Information

- 2. 2,4,6-tris(trifluoromethyl)benzoic Acid: A Sterically Hindered Strong Organic Acid for Specialized Applications

- 3. Procurement Alert: Why Analogs of 2,4,6-tris(trifluoromethyl)benzoic Acid Are Not Interchangeable

- 4. Quantitative Evidence: Differentiating 2,4,6-tris(trifluoromethyl)benzoic Acid for Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-tris(trifluoromethyl)benzoic Acid is a benzoic acid derivative characterized by three trifluoromethyl (CF₃) groups positioned at the 2, 4, and 6 (ortho- and para-) positions of the phenyl ring. This specific substitution pattern confers two defining, procurement-relevant properties: exceptionally strong Brønsted acidity due to the cumulative inductive electron-withdrawal of the CF₃ groups, and significant steric hindrance around the carboxylic acid functionality. [1] These attributes distinguish it from simpler benzoic acids and are central to its use in applications requiring a highly acidic yet chemically robust organic molecule.

Research Fit

Direct substitution with other fluorinated or standard benzoic acids is often unviable because they fail to replicate the dual electronic and steric profile of the 2,4,6-tris(trifluoromethyl) structure. Analogs with fewer CF₃ groups, such as 3,5-bis(trifluoromethyl)benzoic acid, do not achieve the same level of acidity. [1] Conversely, analogs lacking the bulky ortho-substituents, like 4-(trifluoromethyl)benzoic acid, do not exhibit the pronounced steric shielding that makes the carboxyl group on the target compound exceptionally unreactive. This unique combination of properties means that procurement decisions must be based on the specific requirements for both high acidity and steric isolation, which are not met by more common in-class substitutes.

Substitution Risk

Exceptional Brønsted Acidity Exceeding Other Trifluoromethylated Benzoic Acids

The acidity of 2,4,6-tris(trifluoromethyl)benzoic acid is significantly higher than that of common benchmarks due to the cumulative inductive effect of three CF₃ groups. Its measured pKa is approximately 2.3 units lower than that of unsubstituted benzoic acid, corresponding to an acidity roughly 200 times greater. [1] This enhancement is also substantially greater than that achieved by a single CF₃ group.

| Evidence Dimension | Acid Dissociation Constant (pKa) |

| Target Compound Data | pKa ≈ 1.9 |

| Comparator Or Baseline | Benzoic Acid (pKa ≈ 4.2) |

| Quantified Difference | Approximately 2.3 pKa units lower (approx. 200x more acidic) |

| Conditions | Aqueous solution |

This level of acidity is critical for its function as a strong Brønsted acid catalyst in organic media and enables the formation of stable salts and co-crystals with very weak bases.

Sterically Shielded Carboxyl Group Resists Standard Esterification and Acyl Halide Formation

Unlike less substituted benzoic acids, the carboxyl group of 2,4,6-tris(trifluoromethyl)benzoic acid is sterically shielded by the two ortho-CF₃ groups. This dramatically reduces its reactivity in standard derivatization reactions. It fails to undergo normal Fischer esterification with ethanol and only forms the corresponding acid chloride slowly under stringent conditions (e.g., prolonged reflux with thionyl chloride). [1] This contrasts sharply with benzoic acid or 4-(trifluoromethyl)benzoic acid, which react readily under mild conditions.

| Evidence Dimension | Reactivity in Carboxyl Derivatization |

| Target Compound Data | Fails to form ester with ethanol under standard conditions; slow/inefficient acid chloride formation. |

| Comparator Or Baseline | Benzoic acid and other unhindered analogs (undergo rapid esterification and acid chloride formation). |

| Quantified Difference | Qualitative but definitive difference in reaction feasibility and kinetics. |

| Conditions | Standard laboratory conditions for Fischer esterification or acid chloride synthesis. |

This chemical inertness is a key procurement differentiator, making the compound a highly stable acid additive or a source for a bulky, non-coordinating anion in reaction systems where the acid itself must not be consumed or interfere.

Strong Brønsted Acid Organocatalysis

For acid-catalyzed reactions in organic solvents where a pKa below 2.0 is required for efficient turnover, this compound provides the necessary proton-donating strength that simpler carboxylic acids like acetic or benzoic acid cannot. [1]

Formation of Stable Co-crystals and Salts with Weak Bases

Its high acidity enables the complete proton transfer required to form stable, crystalline salts with weakly basic active pharmaceutical ingredients (APIs) or other organic molecules, which is often a challenge for less acidic co-formers. [1]

Use as a Non-Coordinating and Bulky Counterion

In catalysis or synthesis where a soluble, bulky, and non-reactive anion is needed to stabilize a cationic intermediate, the sterically hindered and electronically stabilized conjugate base of this acid is a suitable choice, as it is unlikely to participate in side reactions. [1]

Application Fit

XLogP3

Wikipedia

Explore Compound Types